Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

描述

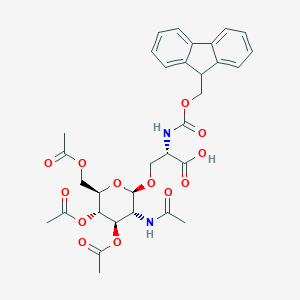

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of serine, an amino acid, and is modified with a glycosylated group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis to protect the amino group during the coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involves multiple steps:

Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group.

Glycosylation: The protected serine is then glycosylated with N-acetylglucosamine (GlcNAc) derivatives.

Fmoc Protection: The amino group of serine is protected with the Fmoc group.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods: Industrial production may involve automated peptide synthesizers, which can efficiently handle the multiple steps required for the synthesis of such complex molecules.

化学反应分析

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of serine during peptide elongation. Its removal is essential for subsequent coupling steps.

- Reagents/Conditions :

-

Mechanism :

The base-induced β-elimination releases the Fmoc group as dibenzofulvene-piperidine adducts . - Considerations :

Selective Acetyl Group Removal from GlcNAc

The three acetyl (Ac) groups on the GlcNAc moiety protect hydroxyl groups during synthesis. Post-assembly, these are removed to expose reactive hydroxyls.

- Reagents/Conditions :

-

Mechanism :

Base-catalyzed transesterification cleaves acetyl esters, yielding free hydroxyl groups and acetate byproducts. - Key Data :

Peptide Coupling Reactions

After Fmoc removal, the free α-amino group reacts with activated carboxyl groups of incoming amino acids.

- Activation Reagents :

- Coupling Efficiency :

Racemization

- Risk : Low for serine under standard Fmoc SPPS conditions (pH < 8) .

- Mitigation : Use coupling reagents with low racemization propensity (e.g., Oxyma Pure) .

Glycosidic Bond Stability

- The β-D-glucosidic linkage is stable under acidic conditions but susceptible to hydrolysis in strong bases (pH > 12) .

- Critical pH Range : 4–10 for optimal stability during synthesis .

Acetyl Group Migration

- Under basic conditions, acetyl groups may migrate between hydroxyls on GlcNAc, leading to structural heterogeneity.

- Prevention : Use mild deprotection conditions (e.g., methanolic NH₃ over NaOMe) .

Comparative Reactivity of Structural Analogs

Modifications to the amino acid or sugar moiety alter reactivity:

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is primarily utilized in solid-phase peptide synthesis. The Fmoc group protects the amino group of serine during the assembly of peptide chains, allowing for the sequential addition of amino acids while preventing side reactions. This method enables the production of well-defined glycopeptides with specific functionalities, which are crucial for studying biological processes and therapeutic applications.

Glycopeptide Research

Therapeutic Applications : Glycopeptides synthesized using this compound have shown promise in therapeutic development. Their unique properties, influenced by the glycan component, allow for targeted interactions with biological systems. This capability makes them potential candidates for drug development aimed at specific diseases, including cancer and autoimmune disorders.

Biological Function Studies : Researchers employ this compound to investigate the roles of glycans in various biological contexts. Glycosylation can significantly affect protein folding, stability, and interactions. By synthesizing model glycopeptides with this compound, scientists can explore how glycan structures influence cellular processes such as signaling and immune recognition.

Glycoscience Research

Understanding Glycan Functions : this compound is instrumental in fundamental glycoscience research. It aids in elucidating the structure-function relationships of glycans and their biosynthesis pathways. By creating various glycopeptide models, researchers can analyze how alterations in glycan composition affect biological activity and molecular interactions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

- Glycopeptide-Based Drug Development : A study demonstrated that glycopeptides synthesized with this compound exhibited enhanced binding affinity to specific receptors involved in disease pathways, suggesting their potential as therapeutic agents .

- Protein Interaction Studies : Research utilizing this compound has shown that glycosylation can modulate protein-protein interactions, which are critical for many biological functions .

作用机制

The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated serine residue can influence protein folding, stability, and interactions with other biomolecules. The Fmoc group facilitates the stepwise synthesis of peptides by protecting the amino group during coupling reactions.

相似化合物的比较

Fmoc-L-Ser-OH: Lacks the glycosylated group.

Fmoc-L-Thr(|A-D-GlcNAc(Ac)3)-OH: Similar structure but with threonine instead of serine.

Fmoc-L-Ser(|A-D-GalNAc(Ac)3)-OH: Similar structure but with N-acetylgalactosamine instead of N-acetylglucosamine.

Uniqueness:

- The presence of the glycosylated group (GlcNAc) distinguishes it from other Fmoc-protected amino acids.

- The specific acetylation pattern on the GlcNAc group can influence its reactivity and interactions.

生物活性

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine, is a glycosylated amino acid derivative that plays a significant role in the synthesis of glycopeptides. Its structure includes a phenylmethoxycarbonyl (Fmoc) protecting group and a triacetylated N-acetylglucosamine (GlcNAc) moiety. This compound is notable for its potential biological applications, particularly in glycoprotein research and therapeutic development.

Biological Significance of Glycosylation

The incorporation of the GlcNAc moiety into the structure of Fmoc-L-Ser has profound implications for biological activity. Glycosylation can modulate various biological processes, including:

- Protein Interactions : Glycosylation influences how proteins interact with each other and with other biomolecules.

- Stability and Folding : The presence of glycan structures can enhance protein stability and assist in proper folding.

- Cell Signaling : Glycopeptides are involved in cell-cell recognition and signaling pathways, which are crucial for immune responses and cellular communication.

Synthesis and Applications

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the precise control of peptide structure. The Fmoc group serves as a protecting agent during synthesis, facilitating the assembly of complex glycopeptides. Following synthesis, the acetyl groups on the GlcNAc moiety can be removed to expose hydroxyl groups for further functionalization.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-L-Thr(GlcNAc(Ac)3)-OH | Threonine instead of Serine | May exhibit different interaction profiles |

| Fmoc-L-Ala(GlcNAc(Ac)3)-OH | Alanine instead of Serine | Simpler structure potentially affecting binding |

| Fmoc-L-Ser(β-D-GalNAc(Ac)3)-OH | Galactose instead of Glucose | Different biological activity due to sugar type |

Research Findings

Recent studies have highlighted the role of glycosylated compounds like this compound in various biological contexts:

- Glycopeptide Therapeutics : Glycopeptides synthesized using this compound have shown promise in targeting specific biological processes, making them candidates for therapeutic development.

- Glycoscience Research : The use of this compound in model glycopeptide synthesis aids in understanding the structural and functional roles of glycans in biological systems .

- Protein Aggregation Studies : Research indicates that modifications like O-GlcNAc can alter protein aggregation behavior, impacting neurodegenerative disease pathways .

Case Studies

Several case studies illustrate the application of this compound in research:

-

Amyloid Formation : Studies have shown that O-GlcNAc modifications can influence amyloid fibril formation, potentially leading to reduced pathogenicity in neurodegenerative diseases such as Alzheimer’s .

"O-GlcNAc modification may alter the interactome of α-synuclein fibrils in ways that lead to reduced seeding activity in vivo" .

- Therapeutic Development : Glycopeptides synthesized using this compound have been evaluated for their ability to modulate immune responses and target specific receptors involved in disease mechanisms.

属性

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-ILRBKQRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。